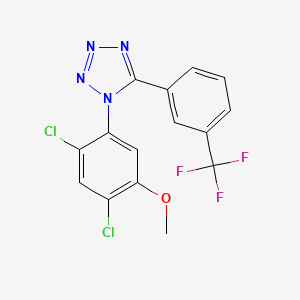

1-(2,4-Dichloro-5-methoxyphenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been explored through various methods. In one study, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities . Another approach utilized "click chemistry" to synthesize ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, demonstrating an efficient method that tolerates various substituents and can lead to fully substituted 1,2,3-triazoles . Additionally, the synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles have been reported, providing a route to 5-substituted 1,2,3-triazoles .

Molecular Structure Analysis

The molecular and crystal structures of triazole derivatives have been determined using X-ray diffraction analysis. For instance, the structure of 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione and its cadmium chloride complex was elucidated, revealing a monodentate ligand behavior and a distorted trigonal bipyramidal structure . Similarly, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of triazole derivatives has been explored in various chemical reactions. For example, the conversion of 4,5-dibromo-1H-1,2,3-triazole into different 5-substituted 1,2,3-triazoles through lithiation and quenching with various reagents has been demonstrated . The synthesis of iminoethers from 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitriles under specific conditions has also been reported, highlighting the influence of reaction medium and temperature on the yield and purity of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The non-aqueous titration method has been used to determine the content of 1-phenyl-3-hydroxy-1,2,4-triazole, taking advantage of the slight acidic behavior of the hydroxy group at the 3-position . The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitriles and their iminoethers have been studied, with preliminary pharmacological screening suggesting potential antitumor, anti-inflammatory, and antioxidant activities .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions : A study by Ahmed et al. (2020) reports the synthesis and characterization of triazole derivatives that include an α-ketoester functionality and phenyl substituents. These compounds form self-assembled dimers in the solid state, establishing O⋯π-hole tetrel bonding interactions. The interactions are analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. This research provides insights into the nucleophilic/electrophilic nature of groups affected by the substituents of the rings and their influence on the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Anticancer Properties : Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. The most stable states of these structures are in the thione form, and the study includes molecular docking to show interactions in the EGFR binding pocket, highlighting their potential anti-cancer activity (Karayel, 2021).

Crystal Structure Analysis : Research by Al-Hourani et al. (2015) on the crystal structure of tetrazole derivatives provides valuable insights. The study determined the structures by X-ray crystallography, revealing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups. Molecular docking studies were carried out to understand the orientation and interaction of each molecule inside the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Synthesis and Characterization : Abosadiya et al. (2018) describe the synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives. The study involved characterizing the final products by FT-IR, NMR spectroscopic techniques, and X-ray crystallographic studies, offering insights into the chemical properties of such compounds (Abosadiya et al., 2018).

Regioselective Synthesis : Hu et al. (2008) report a method for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles. This method involved room temperature 1,3-dipolar cycloaddition, yielding high regioselectivity. The study provides important information for the synthesis of such compounds (Hu et al., 2008).

properties

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3N4O/c1-25-13-7-12(10(16)6-11(13)17)24-14(21-22-23-24)8-3-2-4-9(5-8)15(18,19)20/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZULFHQAOIMQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)

![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3003187.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)

![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)